1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one hydrochloride
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Overview
Description
1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one hydrochloride is a synthetic organic compound that features both morpholine and piperidine functional groups. These groups are known for their applications in medicinal chemistry and organic synthesis. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one hydrochloride typically involves the following steps:
Formation of the Ethanone Backbone: This can be achieved through a reaction between a suitable ketone precursor and a piperidine derivative.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a ligand in biochemical assays.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one: The non-hydrochloride form of the compound.
1-(Piperidin-4-yl)-2-(morpholin-4-yl)ethan-1-one: A structural isomer with similar functional groups.
1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethanol: A related compound with an alcohol group instead of a ketone.
Uniqueness
1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one hydrochloride is unique due to its combination of morpholine and piperidine groups, which can confer specific chemical and biological properties. The hydrochloride form enhances its solubility, making it more versatile for various applications.
Properties
IUPAC Name |
1-morpholin-4-yl-2-piperidin-4-ylethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c14-11(13-5-7-15-8-6-13)9-10-1-3-12-4-2-10;/h10,12H,1-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFVTLABPIRYIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)N2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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